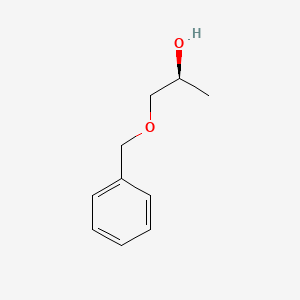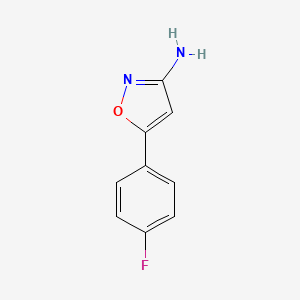![molecular formula C10H9NO3 B1356414 3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole CAS No. 65476-23-5](/img/structure/B1356414.png)
3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole: is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol It is characterized by the presence of an oxirane (epoxide) ring attached to a benzo[D]isoxazole moiety through a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole typically involves the following steps:
Formation of the Benzo[D]isoxazole Core: This can be achieved through the cyclization of appropriate precursors such as ortho-nitrobenzyl alcohols or ortho-nitrobenzyl halides under basic conditions.
Attachment of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction. This involves the reaction of an alkene precursor with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation to form diols or other oxidized products.
Reduction: Reduction of the benzo[D]isoxazole core can lead to the formation of corresponding amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or other peroxides.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Diols, aldehydes, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzo[D]isoxazole derivatives.
Scientific Research Applications
3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to covalent modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-(Oxiran-2-ylmethoxy)benzene: Lacks the isoxazole ring, making it less versatile in terms of reactivity and applications.
3-(Oxiran-2-ylmethoxy)pyridine: Contains a pyridine ring instead of the isoxazole ring, leading to different electronic properties and reactivity.
3-(Oxiran-2-ylmethoxy)benzofuran: Contains a benzofuran ring, which may impart different biological activities.
Uniqueness
3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole is unique due to the presence of both the oxirane ring and the benzo[D]isoxazole core
Properties
IUPAC Name |
3-(oxiran-2-ylmethoxy)-1,2-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-4-9-8(3-1)10(11-14-9)13-6-7-5-12-7/h1-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKDXDWRTWABCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=NOC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-difluorophenyl)ethyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)
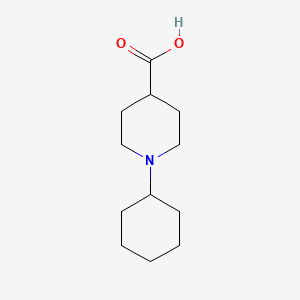
![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)
![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)
![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)
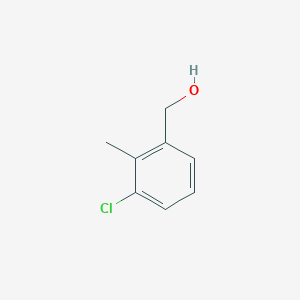

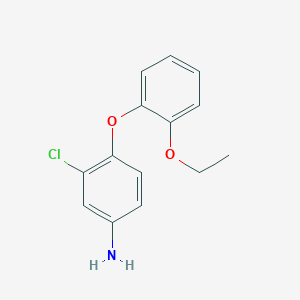

![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)
